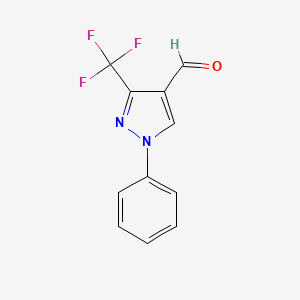

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7F3N2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its isomers has been reported in the literature . The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis . The 1,5-isomer was obtained by direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine .Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be analyzed using spectral data such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . The InChI key for this compound is ZHCWJNLQJDKCMO-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are mainly related to its synthesis. As mentioned earlier, the compound can be synthesized from 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones or phenylhydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde include a molecular weight of 228.17 , a melting point of 116-118°C . The compound is a white solid .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

This compound has been studied for its potential as an antifungal agent. Derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . These findings suggest that it could be used in the development of new fungicides with specific mechanisms of action, potentially contributing to agricultural bioengineering and plant protection.

Organic Synthesis

The trifluoromethyl group in this compound makes it a valuable building block in organic synthesis. It can undergo various chemical reactions, including substitution and coupling reactions, to yield a range of functionalized pyrazoles . These derivatives can be further utilized in synthesizing more complex molecules for pharmaceuticals and materials science.

Chemical Energy Research

The structural features of this compound make it interesting for research in chemical energy storage and transfer. Its potential role in the generation of adenosine triphosphate (ATP) and its interaction with mitochondrial functions could be valuable in understanding and developing new energy-related compounds .

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds have been shown to exhibit antifungal activities . They are believed to interact with the mitochondria of eukaryotic cells , which are often described as “cellular power plants” due to their role in generating most of the cell’s supply of adenosine triphosphate (ATP), a source of chemical energy .

Mode of Action

It is suggested that related compounds can bind to the ubiquinone-binding site (q-site) of the mitochondrial complex ii . This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .

Biochemical Pathways

The interruption of electron transport in the mitochondrial respiratory chain is a significant disruption of a critical biochemical pathway. This disruption prevents the normal production of ATP, which is essential for many cellular processes. The downstream effects of this disruption would likely include a decrease in cellular energy levels and potentially cell death, particularly in organisms that are highly sensitive to disruptions in ATP production .

Result of Action

The primary result of the action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds is the inhibition of ATP production in sensitive organisms. This inhibition can lead to a decrease in cellular energy levels and potentially cell death . This makes these compounds potentially useful as antifungal agents .

Eigenschaften

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGDTFAUNHHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697105 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185292-86-7 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[3,4-b]pyridines?

A: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridines when reacted with β-enaminoketones in the presence of Iron(III)chloride []. This method offers several advantages:

Q2: Can 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde be used to synthesize other heterocycles besides pyrazolopyridines?

A: Yes, research indicates that 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be used to synthesize other heterocyclic compounds. For instance, while not directly covered in the provided abstracts, the presence of the aldehyde functionality allows for its conversion to an oxime. These oximes can then undergo silver triflate-catalyzed cyclization to produce 1H-pyrazolo[4,3-c]pyridine 5-oxides []. This highlights the versatility of this compound as a building block for synthesizing various nitrogen-containing heterocycles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.